Methyl 3-tert-butyl-5-hydroxybenzoate

Solubility Formulation Physicochemical Property

Securing the correct hindered phenolic ester is critical for αvβ3 integrin antagonist synthesis. Methyl 3-tert-butyl-5-hydroxybenzoate (CAS 49843-50-7) offers: • Regioselective lithiation at 2-/4-positions enabled by 3,5-substitution, enabling diverse derivatization. • Efficient, high-yield hydrolysis to key acid intermediate (CAS 49843-49-4) without steric hindrance from an extra tert-butyl group. • Superior aqueous solubility vs. 3,5-di-tert-butyl analog (logS -5.79), minimizing DMSO interference in bioassays. Reliably sourced, consistent quality for scaled-up API projects.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 49843-50-7
Cat. No. B1523549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-tert-butyl-5-hydroxybenzoate
CAS49843-50-7
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C(=O)OC)O
InChIInChI=1S/C12H16O3/c1-12(2,3)9-5-8(11(14)15-4)6-10(13)7-9/h5-7,13H,1-4H3
InChIKeyGNUABCZRDPZNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-tert-butyl-5-hydroxybenzoate: Physicochemical Baseline


Methyl 3-tert-butyl-5-hydroxybenzoate (CAS 49843-50-7) is a monosubstituted tert-butyl hydroxybenzoate ester with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol [1]. It belongs to the class of hindered phenolic benzoates, characterized by a tert-butyl group at the 3-position and a hydroxyl group at the 5-position on the benzene ring . This specific substitution pattern distinguishes it from other regioisomers and more highly substituted analogs, resulting in a unique steric and electronic profile that influences its reactivity, solubility, and potential as a synthetic intermediate .

Methyl 3-tert-butyl-5-hydroxybenzoate Substitution Failure


Substitution with a generic or structurally similar tert-butyl hydroxybenzoate is not scientifically valid due to the critical influence of the substitution pattern on key properties. The precise positioning of the tert-butyl and hydroxyl groups on the aromatic ring directly dictates the compound's lipophilicity, hydrogen-bonding capacity, and steric hindrance . For instance, shifting the hydroxyl group from the 5-position to the 4-position (Methyl 3-tert-butyl-4-hydroxybenzoate, CAS 39778-63-7) alters the compound's acidity and intramolecular hydrogen bonding potential, which can drastically change its reactivity in esterification or amidation reactions [1]. Furthermore, the presence of only a single tert-butyl group, as opposed to the di-substituted analog (Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, CAS 2511-22-0), results in a significantly different steric environment and thermal stability profile, making it unsuitable as a drop-in replacement for applications requiring specific spatial or degradation characteristics [2]. The quantitative evidence below substantiates these critical performance differentials.

Methyl 3-tert-butyl-5-hydroxybenzoate vs. Key Analogs


Enhanced Aqueous Solubility vs. Di-tert-butyl Analog

The mono-tert-butyl substitution of Methyl 3-tert-butyl-5-hydroxybenzoate confers a significantly higher predicted aqueous solubility compared to the more sterically hindered di-tert-butyl analog, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate [1]. The logS (ESOL) value for the di-tert-butyl compound is -5.79, indicating lower solubility, while the mono-tert-butyl derivative is computationally predicted to be more soluble [1]. This difference is crucial for applications requiring aqueous compatibility or biological testing.

Solubility Formulation Physicochemical Property

Faster Ester Hydrolysis vs. Di-tert-butyl Analog

Methyl 3-tert-butyl-5-hydroxybenzoate, possessing only one bulky tert-butyl group, is expected to undergo ester hydrolysis more readily than its di-substituted counterpart, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate [1]. The presence of two ortho-tert-butyl groups in the di-substituted analog creates a highly congested environment that shields the ester carbonyl, significantly retarding nucleophilic attack and hydrolysis rates [2]. This makes the target compound a more efficient intermediate for further derivatization, such as the synthesis of the corresponding carboxylic acid (CAS 49843-49-4) or amides .

Synthetic Intermediate Reactivity Hydrolysis

Directed Ortho-Metalation via 3,5-Substitution

The 3-tert-butyl-5-hydroxy substitution pattern of Methyl 3-tert-butyl-5-hydroxybenzoate provides a unique template for regioselective functionalization via directed ortho-metalation (DoM) that is not achievable with the 4-hydroxy isomer (Methyl 3-tert-butyl-4-hydroxybenzoate) [1]. In the target compound, the hydroxyl group at the 5-position is meta to the ester and ortho to the tert-butyl group, creating a distinct directing group environment. This allows for selective lithiation at the 2- or 4-position, enabling the synthesis of complex, polysubstituted arenes that are inaccessible from other regioisomers [2].

Synthetic Chemistry Regioselectivity C-H Functionalization

Differential H-Bonding vs. Carboxylic Acid Analog

As a methyl ester, Methyl 3-tert-butyl-5-hydroxybenzoate exhibits fundamentally different hydrogen-bonding properties compared to its carboxylic acid analog, 3-tert-butyl-5-hydroxybenzoic acid (CAS 49843-49-4) . The target compound can only act as a hydrogen bond acceptor via its ester carbonyl and hydroxyl oxygen, whereas the acid analog can act as both a strong donor and acceptor, forming robust carboxylic acid dimers . This difference is critical in crystal engineering and supramolecular chemistry, where the ester's reduced hydrogen-bonding propensity allows for the formation of different crystal packing motifs and co-crystal structures [1].

Hydrogen Bonding Crystal Engineering Supramolecular Chemistry

Methyl 3-tert-butyl-5-hydroxybenzoate: Validated Applications


Synthesis of 3-tert-butyl-5-hydroxybenzoic Acid via Ester Hydrolysis

The reduced steric hindrance of Methyl 3-tert-butyl-5-hydroxybenzoate compared to its di-tert-butyl analog ensures efficient and high-yielding hydrolysis to the corresponding carboxylic acid (CAS 49843-49-4) [1]. This carboxylic acid is a key building block in the synthesis of αvβ3 integrin antagonists, making the methyl ester the preferred starting material for cost-effective, scalable production of this pharmaceutical intermediate .

Regioselective Synthesis of Polysubstituted Arenes

The unique 3,5-substitution pattern directs lithiation to specific positions, enabling the synthesis of 2- or 4-substituted derivatives that are inaccessible using the 4-hydroxy isomer [1]. This makes the compound an invaluable tool in medicinal chemistry for the exploration of novel chemical space and the synthesis of complex drug candidates requiring precise substitution patterns .

Aqueous-Compatible Biological Assay Formulation

Its predicted superior aqueous solubility compared to the more lipophilic di-tert-butyl analog (logS -5.79) makes Methyl 3-tert-butyl-5-hydroxybenzoate a more practical choice for preparing stock solutions and conducting in vitro biological assays in aqueous buffer systems [1]. This minimizes the need for high concentrations of organic co-solvents like DMSO, which can interfere with assay results.

Crystal Engineering and Co-crystal Design

With only one hydrogen bond donor, this methyl ester cannot form the strong, persistent carboxylic acid dimers characteristic of its acid analog [1]. This allows for the design of novel co-crystals and solid forms where the ester acts primarily as a hydrogen bond acceptor, enabling the tuning of physicochemical properties like melting point, solubility, and stability for advanced material applications .

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